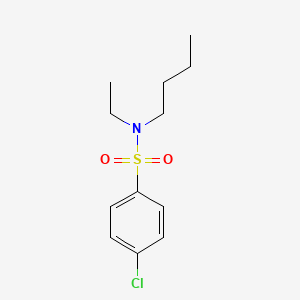

N-丁基-4-氯-N-乙基苯磺酰胺

描述

Synthesis Analysis

The synthesis of N-butyl-4-chloro-N-ethylbenzenesulfonamide and related compounds often involves sequential reactions, including Nicholas and Pauson-Khand reactions, to produce novel polyheterocyclic compounds. These syntheses facilitate the discovery of sulfonamide or sultam-based functional molecules with potential pharmaceutical applications (Kaneda, 2020).

Molecular Structure Analysis

Research on the molecular structure of similar compounds emphasizes the importance of structural defects and conformers in determining reactivity and stability. For example, thermal dehydrochlorination of poly(vinyl chloride) (PVC) begins with internal allylic chloride and tertiary chloride structural defects, highlighting the role of molecular structure in chemical reactions (Starnes, 2002).

Chemical Reactions and Properties

N-butyl-4-chloro-N-ethylbenzenesulfonamide's chemical reactivity is influenced by its functional groups, similar to other sulfonamide derivatives. These compounds participate in various chemical transformations, showcasing their versatility in organic syntheses and pharmaceutical industries. The presence of phenolic hydroxyl groups in parabens, for example, allows for reactions with free chlorine, yielding halogenated by-products with increased stability and persistence, indicating potential environmental impacts (Haman et al., 2015).

Physical Properties Analysis

The physical properties of N-butyl-4-chloro-N-ethylbenzenesulfonamide, such as solubility and volatility, can be inferred from related compounds. For instance, the C4 and C8 oxo-process chemicals demonstrate varied solubility and volatility, with environmental releases generally limited to volatilization during use, handling, or transport. These properties affect the environmental fate and aquatic effects of the chemicals, highlighting the importance of understanding physical properties in environmental impact assessments (Staples, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances and stability under different conditions, are crucial for the application and environmental impact of N-butyl-4-chloro-N-ethylbenzenesulfonamide. Studies on similar compounds show that they are readily biodegradable, with rapid degradation in soil and water and volatilization to the atmosphere where they undergo photo-oxidation. However, residues remaining in water could pose a negligible threat to aquatic life, underscoring the need for comprehensive environmental impact assessments (Thornton et al., 2020).

科学研究应用

环境持久性和神经毒性评估

N-丁基苯磺酰胺 (NBBS) 与 N-丁基-4-氯-N-乙基苯磺酰胺密切相关,用作各种聚合材料中的增塑剂。它已在废水处理场的地表水和流出物中被检测到,表明其环境持久性。专注于 Sprague-Dawley 大鼠的研究探索了 NBBS 的神经毒性潜力,研究结果表明它能快速分布到大脑,但在 4 周的暴露期内没有积累或神经毒性的证据。然而,长时间的神经病理损伤的可能性需要进一步调查,这突出了该化合物的环境和健康影响 (Rider 等人,2012)。

氧化催化中的应用

磺酰胺取代的铁酞菁,包含 4-叔丁基苯磺酰胺,表现出作为氧化催化剂的显着稳定性和功效。在使用过氧化氢氧化环己烯和苯乙烯时,该催化剂促进了工业相关化合物的生产,例如烯丙酮和苯甲醛,展示了磺酰胺化合物在催化过程中的功能多样性和潜力 (Işci 等人,2014)。

抗癌研究

合成了具有与 N-丁基-4-氯-N-乙基苯磺酰胺相似的结构的二苯磺酰胺,并评估了它们的抗癌特性。这些化合物已显示出诱导癌细胞系中细胞凋亡和自噬的有效性,突出了它们作为抗癌候选药物的潜力。此外,它们抑制肿瘤相关碳酸酐酶同工酶的能力强调了磺酰胺衍生物在肿瘤学研究中的治疗相关性 (Gul 等人,2018)。

抗结核药的开发

在对抗结核分枝杆菌的新疗法研究中,2,4-二硝基苯磺酰胺已被开发为半胱氨酸活化的二氧化硫来源,显示出显着的抗结核活性。N-苄基-2,4-二硝基苯磺酰胺,该类化合物中的化合物,比临床药物异烟肼表现出更高的效力,说明磺酰胺衍生物作为有效抗结核药剂的潜力 (Malwal 等人,2012)。

属性

IUPAC Name |

N-butyl-4-chloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-3-5-10-14(4-2)17(15,16)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAUHNGKEYTHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)

![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)

![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)

![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)

![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)

![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)

![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)

![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)